
1-Bromo-2-chloro-3,4-difluorobenzene
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Description
1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8) is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol. It is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity . The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as the use of protective gloves and eye/face protection during handling . Commercial suppliers like Fluoropharm Co., Ltd. and Hangzhou Zhongqi Chemical Co., Ltd. offer this compound with a purity of ≥97%, typically stored at 2–8°C to maintain stability .
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and application-based differences between 1-bromo-2-chloro-3,4-difluorobenzene and related halogenated benzene derivatives:
Structural and Electronic Effects
- Chlorine Influence : The presence of Cl at position 2 distinguishes the target compound from analogs like 1-bromo-3,4-difluorobenzene. Chlorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, facilitating electrophilic reactions but complicating lithiation due to competing Li–Cl interactions .
Reactivity in Cross-Coupling Reactions
- Suzuki Coupling : this compound participates in Pd-catalyzed couplings, as demonstrated in the synthesis of polyfluoroarene–zinc complexes for pharmaceutical intermediates . In contrast, 1,5-dibromo-2,4-difluorobenzene is a key precursor for TADF emitters in OLEDs, where its dual bromine sites enable stepwise functionalization .
- Lithiation: The target compound’s Cl substituent suppresses bromine–lithium exchange reactions observed in non-chlorinated analogs. For example, 1-bromo-3,4-difluorobenzene reacts with LDA to form aryl lithium species, which trap acetone to yield alcohols (e.g., 2-(3,4-difluorophenyl)propan-2-ol) .
Properties
IUPAC Name |
1-bromo-2-chloro-3,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTGHIPMRLSCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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